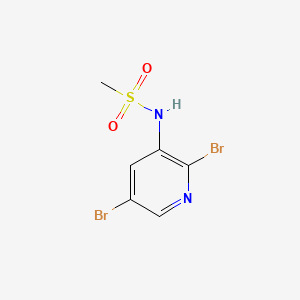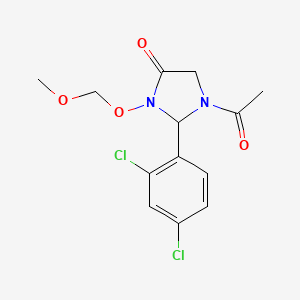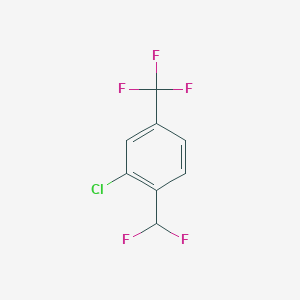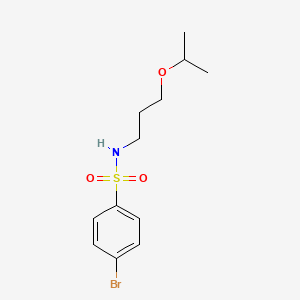
N-(4-chloropyridin-2-yl)-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloropyridin-2-yl)-2-ethylbutanamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a chlorine atom at the 4-position and an ethylbutanamide group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloropyridin-2-yl)-2-ethylbutanamide typically involves the reaction of 4-chloropyridine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-chloropyridine+2-ethylbutanoyl chloridetriethylaminethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloropyridin-2-yl)-2-ethylbutanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The ethyl group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Hydrolysis: Products include 4-chloropyridine-2-carboxylic acid and 2-ethylbutanamide.
Oxidation: Products include 4-chloropyridine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
N-(4-chloropyridin-2-yl)-2-ethylbutanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of N-(4-chloropyridin-2-yl)-2-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom on the pyridine ring can participate in hydrogen bonding or electrostatic interactions with the target, while the amide group can form additional hydrogen bonds. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloropyridin-2-yl)acetamide
- N-(4-chloropyridin-2-yl)benzamide
- N-(4-chloropyridin-2-yl)carbamate
Uniqueness
N-(4-chloropyridin-2-yl)-2-ethylbutanamide is unique due to its specific substitution pattern and the presence of the ethylbutanamide group. This structural feature imparts distinct physicochemical properties and reactivity compared to other similar compounds. For example, the ethylbutanamide group can influence the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable scaffold in drug design.
Propiedades
Fórmula molecular |
C11H15ClN2O |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
N-(4-chloropyridin-2-yl)-2-ethylbutanamide |
InChI |
InChI=1S/C11H15ClN2O/c1-3-8(4-2)11(15)14-10-7-9(12)5-6-13-10/h5-8H,3-4H2,1-2H3,(H,13,14,15) |
Clave InChI |
VBXRLKBXWWSDLA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)NC1=NC=CC(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)





![4,7-Dibromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B14890888.png)
![4-Fluoro-2-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890893.png)




